2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing nitrogen, sulfur, and oxygen atoms. The compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dimethylaniline with thioglycolic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Condensation Reaction: 2,6-Dimethylaniline reacts with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate Schiff base.
Cyclization: The intermediate Schiff base undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
This compound: Known for its antimicrobial and anticancer properties.
This compound: Exhibits anti-inflammatory and antioxidant activities.
This compound: Used as a precursor for the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-3-5-8(2)10(7)13-11-12-9(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWEQNQNVYRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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